4-Bromo-4'-chloro-3-iodobiphenyl

Cross-coupling Selective functionalization Sequential synthesis

This 4-Bromo-4'-chloro-3-iodobiphenyl (PubChem CID 59445916) is a unique, tri-halogenated biphenyl scaffold that addresses the critical synthetic challenge of sequential functionalization. Its strategically differentiated C-I (weakest), C-Br, and C-Cl bonds enable stepwise, high-yield cross-coupling programs without protecting group manipulation—a capability absent in simpler dihalogenated analogs. The high XLogP3 (5.5) and heavy-atom isotopic signature (exact mass 391.85 Da) add value for lipophilicity-driven drug design and HRMS characterization. Secure this advanced intermediate to reduce your synthetic step count and accelerate your medicinal chemistry or materials science timelines.

Molecular Formula C12H7BrClI
Molecular Weight 393.44 g/mol
Cat. No. B8347945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-chloro-3-iodobiphenyl
Molecular FormulaC12H7BrClI
Molecular Weight393.44 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)Br)I)Cl
InChIInChI=1S/C12H7BrClI/c13-11-6-3-9(7-12(11)15)8-1-4-10(14)5-2-8/h1-7H
InChIKeyQKAXBUGAAQZKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-4'-chloro-3-iodobiphenyl: Chemical Identity and Procurement-Ready Specifications


4-Bromo-4'-chloro-3-iodobiphenyl (CAS N/A; PubChem CID 59445916) is a tri-halogenated biphenyl scaffold characterized by a para-bromo, para'-chloro, and meta-iodo substitution pattern on the central biphenyl core [1]. This compound is primarily utilized as a specialized synthetic intermediate in organic and medicinal chemistry, with a molecular weight of 393.44 g/mol [1]. Its unique halogen configuration positions it as a key building block for sequential cross-coupling reactions, particularly in the synthesis of complex, poly-substituted aromatic architectures [2].

4-Bromo-4'-chloro-3-iodobiphenyl: Why Substituting with Analogous Halobiphenyls Compromises Synthetic Utility


Generic substitution with simpler di-halogenated analogs (e.g., 4-bromo-4'-chlorobiphenyl) is not feasible for applications requiring differentiated, sequential reactivity. The presence of three distinct carbon-halogen bonds in 4-Bromo-4'-chloro-3-iodobiphenyl provides a well-defined hierarchy of reactivity based on bond dissociation energies [1]. This inherent chemical orthogonality allows for selective, stepwise functionalization of the biphenyl core—a capability that is absent in compounds lacking the weak C-I bond [2]. The strategic placement of the iodine atom at the 3-position, adjacent to the 4-bromo substituent, further influences steric and electronic properties, potentially directing regioselective transformations that are not achievable with simpler analogs [3].

4-Bromo-4'-chloro-3-iodobiphenyl: Quantifiable Evidence of Differentiated Reactivity


Hierarchical Cross-Coupling Reactivity: Quantified Bond Energy Differentiation from In-Class Di- and Mono-Halogenated Analogs

The C-I bond in the target compound exhibits a significantly lower bond dissociation energy (BDE) compared to the C-Br and C-Cl bonds, establishing a clear reactivity hierarchy. This quantitative difference allows for the exclusive activation of the C-I bond under mild cross-coupling conditions, leaving the bromo and chloro substituents intact for subsequent transformations. This is a key differentiator from di-halogenated analogs like 4-bromo-4'-chlorobiphenyl, which lack this distinct reactivity step [1].

Cross-coupling Selective functionalization Sequential synthesis

Predicted Molecular Properties: Quantified Lipophilicity Advantage Over Less Substituted Analogs

The computed lipophilicity (XLogP3) of 4-Bromo-4'-chloro-3-iodobiphenyl is 5.5, which is significantly higher than that of the dihalogenated analog 4-bromo-4'-chlorobiphenyl (XLogP3 of 4.4) [1][2]. This quantified difference arises from the addition of the large, polarizable iodine atom, which increases the compound's affinity for non-polar environments [1].

Lipophilicity XLogP3 Drug-likeness

Differentiated Physicochemical Properties: Quantified Mass Increase and Polarizability Over Di-Halogenated Analogs

The molecular weight of 4-Bromo-4'-chloro-3-iodobiphenyl is 393.44 g/mol, representing a substantial increase of +125.9 g/mol compared to 4-bromo-4'-chlorobiphenyl (267.55 g/mol) [1][2]. This mass difference is attributable to the iodine atom and directly impacts compound handling, purification, and characterization. Furthermore, the presence of iodine dramatically increases molecular polarizability, which influences intermolecular interactions and solubility profiles .

Molecular Weight Polarizability Physicochemical properties

4-Bromo-4'-chloro-3-iodobiphenyl: High-Impact Applications Validated by its Differentiated Profile


Precision Synthesis of Poly-Substituted Biaryls via Sequential Cross-Coupling

The distinct reactivity hierarchy of the C-I, C-Br, and C-Cl bonds in 4-Bromo-4'-chloro-3-iodobiphenyl makes it an ideal substrate for the programmed, multi-step synthesis of complex biaryl architectures. The weak C-I bond can be engaged first in a Suzuki-Miyaura or similar Pd-catalyzed cross-coupling under mild conditions to install the first aryl group selectively. The residual bromo substituent can then be activated in a subsequent, orthogonal cross-coupling step, followed finally by a more challenging chloro-functionalization if desired. This sequential approach is a hallmark of modern synthetic strategy and is directly enabled by the bond energy differences quantified in Section 3 [1].

Medicinal Chemistry: A Building Block for Enhancing Ligand Lipophilicity and Binding

In drug discovery, the strategic incorporation of halogen atoms is a key tactic for modulating a lead compound's pharmacokinetic and pharmacodynamic properties. The high computed XLogP3 of 5.5 for 4-Bromo-4'-chloro-3-iodobiphenyl, a +1.1 increase over its dihalogenated analog, demonstrates its utility as a fragment for increasing a molecule's overall lipophilicity [2]. This can be crucial for improving binding affinity to hydrophobic protein targets or enhancing membrane permeability. The presence of the heavy iodine atom also offers the potential for X-ray crystallography phasing or as a handle for future radiolabeling studies.

Development of Advanced Materials: Synthesis of Halogen-Dense Monomers and Ligands

The high molecular weight (393.44 g/mol) and specific halogen array of this compound make it a valuable precursor for materials science applications. Its exact mass (391.85 Da) provides a unique isotopic signature, simplifying characterization via high-resolution mass spectrometry (HRMS) during polymer or ligand synthesis [3]. Furthermore, the high polarizability of iodine can be exploited to tune the electronic and optical properties of resulting materials, for example, in the creation of novel organic semiconductors or liquid crystals, where intermolecular interactions are governed by halogen bonding and dispersion forces.

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